2-Hydroxybut-3-enoic acid

Description

BenchChem offers high-quality 2-Hydroxybut-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxybut-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

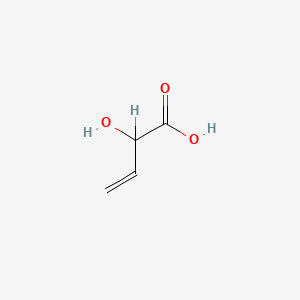

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2-3,5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWPSWWDYVWZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975423 | |

| Record name | 2-Hydroxybut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-17-9 | |

| Record name | Vinylglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybut-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxybut-3-enoic acid chemical properties and structure

An In-depth Technical Guide to 2-Hydroxybut-3-enoic Acid: Properties, Synthesis, and Applications in Drug Development

Foreword

As a Senior Application Scientist, I have often observed that the utility of a chemical entity is not merely in its existence, but in the depth of our understanding of its behavior. 2-Hydroxybut-3-enoic acid, also known as vinylglycolic acid, is a fascinating molecule that sits at the intersection of simple structure and profound synthetic potential. Its combination of a carboxylic acid, a hydroxyl group, and a vinyl group on a short carbon backbone makes it a versatile chiral building block, particularly in the realm of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of its chemical properties, structure, synthesis, and applications, with a focus on practical, field-proven insights. We will delve into not just the "what," but the "why" of its chemical personality and how to harness it effectively in a laboratory and developmental setting.

Molecular Structure and Physicochemical Properties

2-Hydroxybut-3-enoic acid (CAS No: 600-17-9) is a four-carbon alpha-hydroxy acid with the chemical formula C₄H₆O₃.[1] Its structure is characterized by a carboxylic acid functional group at C1, a hydroxyl group at C2, and a double bond between C3 and C4. The presence of a chiral center at the C2 position means that it can exist as two enantiomers, (R)-2-hydroxybut-3-enoic acid and (S)-2-hydroxybut-3-enoic acid. This stereochemistry is of paramount importance in its application in the synthesis of chiral drugs.

Structural Representation

2D Structure of 2-Hydroxybut-3-enoic acid

Physicochemical Data

A summary of the key physicochemical properties of 2-Hydroxybut-3-enoic acid is presented in the table below. It is important to note that some of these values are predicted, as experimental data for this specific compound is not extensively available in the literature.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

| CAS Number | 600-17-9 | [1] |

| IUPAC Name | 2-hydroxybut-3-enoic acid | [1] |

| Synonyms | Vinylglycolic acid, 2-Hydroxy-3-butenoic acid | [1] |

| Melting Point | 43 °C | [2] |

| Boiling Point | 131.37 °C (estimated) | [2] |

| Density | 1.202 g/cm³ (estimated) | [2] |

| pKa | 3.49 ± 0.11 (Predicted) | [2] |

| Solubility | Soluble in water | [3] |

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The vinyl protons will exhibit characteristic splitting patterns, and the protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | broad s | 1H |

| =CH- | 5.9 - 6.1 | ddd | 1H |

| =CH₂ | 5.2 - 5.4 | m | 2H |

| -CH(OH)- | 4.5 - 4.7 | d | 1H |

| -OH | 2.5 - 4.0 | broad s | 1H |

Predicted ¹³C NMR Spectroscopy (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their electronic environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 180 |

| =CH- | 135 - 145 |

| =CH₂ | 115 - 125 |

| -C(OH)- | 70 - 80 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| O-H (Alcohol) | 3200 - 3600 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C (Alkene) | 1620 - 1680 | Medium |

| C-O | 1050 - 1150 | Strong |

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Predicted Fragment |

| 102 | [M]⁺ (Molecular Ion) |

| 85 | [M - OH]⁺ |

| 57 | [M - COOH]⁺ |

| 45 | [COOH]⁺ |

Synthesis of 2-Hydroxybut-3-enoic Acid

The synthesis of 2-Hydroxybut-3-enoic acid can be approached through both chemical and enzymatic routes. The choice of method often depends on the desired stereochemistry and scale of the synthesis.

Chemical Synthesis: A Step-by-Step Protocol

A common and well-documented chemical synthesis involves the hydrolysis of acrolein cyanohydrin. This method is cost-effective for producing the racemic mixture.

Chemical Synthesis Workflow

Protocol: Synthesis of 2-Hydroxybut-3-enoic Acid via Acrolein Cyanohydrin

Step 1: Formation of Acrolein

-

Pass a vapor mixture of ethanal and formaldehyde over heated sodium silicate.

-

The aldol condensation reaction will yield acrolein (CH₂=CH-CHO) and water.[4]

Step 2: Formation of Acrolein Cyanohydrin

-

In a well-ventilated fume hood, treat the acrolein with hydrogen cyanide (HCN) in the presence of a base catalyst.

-

This addition reaction forms acrolein cyanohydrin (CH₂=CH-CH(OH)CN).[4]

Step 3: Hydrolysis to 2-Hydroxybut-3-enoic Acid

-

Carefully add the acrolein cyanohydrin to a solution of a strong acid, such as hydrochloric acid.

-

Heat the mixture under reflux for several hours. The nitrile group will be hydrolyzed to a carboxylic acid.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-Hydroxybut-3-enoic acid.

-

Purify the product by recrystallization or column chromatography.

Enzymatic Synthesis of Chiral Derivatives

For applications in drug development, obtaining enantiomerically pure forms of 2-hydroxybut-3-enoic acid derivatives is often crucial. Enzymatic methods offer a highly selective and environmentally friendly approach to achieve this. Chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives, which are important precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, can be synthesized using enzymatic cascade reactions.[3]

Enzymatic Cascade for Chiral Derivative Synthesis

Protocol: Biocatalytic Asymmetric Synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic Acid Derivatives

This protocol is based on the enzymatic cascade process for the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives.[3]

Step 1: Aldol Condensation

-

Prepare a buffered solution containing an aromatic aldehyde and pyruvic acid.

-

Introduce an appropriate aldolase, such as 4-hydroxy-2-oxovalerate aldolase from Pseudomonas putida (HBPAPputida), to catalyze the aldol condensation.

-

Incubate the reaction mixture under optimized conditions (temperature, pH) to produce the corresponding (E)-2-oxo-4-arylbut-3-enoic acid.

Step 2: Asymmetric Carbonyl Reduction

-

To the mixture from Step 1, add a ketoreductase, such as Δ¹-piperideine-2-carboxylate/Δ¹-pyrroline-2-carboxylate reductase from Pseudomonas syringae (DpkAPsyrin).

-

Include a cofactor regeneration system, such as glucose dehydrogenase (GDH) and glucose, to ensure a continuous supply of the reducing equivalent (NADPH).

-

Continue the incubation to facilitate the asymmetric reduction of the keto group to a hydroxyl group, yielding the desired (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivative with high enantiomeric excess.

Step 3: Product Isolation and Purification

-

After the reaction is complete, terminate the enzymatic activity (e.g., by pH adjustment or heat).

-

Extract the product with an organic solvent.

-

Purify the product using standard techniques such as liquid chromatography.

Applications in Drug Development: A Precursor to ACE Inhibitors

The true value of 2-hydroxybut-3-enoic acid and its derivatives in the pharmaceutical industry lies in their role as chiral building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). A prime example is their use in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[3]

Chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives are key intermediates in the synthesis of ACE inhibitors like Enalapril.[3][5] The (S)-configuration at the C2 position is crucial for the biological activity of the final drug molecule.

Synthetic Pathway to Enalapril

The synthesis of Enalapril from a 2-hydroxy-4-phenylbut-3-enoic acid derivative involves an asymmetric hydrogenation to saturate the double bond and introduce the correct stereochemistry at the C4 position, followed by coupling with the dipeptide L-alanyl-L-proline.[5]

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and awareness of potential hazards are essential when working with 2-Hydroxybut-3-enoic acid and its derivatives.

Hazard Identification

2-Hydroxybut-3-enoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[6]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

Toxicology Profile

Conclusion

2-Hydroxybut-3-enoic acid is a molecule of significant interest to the synthetic and medicinal chemist. Its trifunctional nature and inherent chirality make it a valuable precursor for the synthesis of complex, biologically active molecules. While a comprehensive experimental dataset for this specific compound remains to be fully compiled in the public domain, this guide has provided a robust framework for its understanding and utilization. From its predicted spectroscopic signature to detailed synthetic protocols and its pivotal role in the synthesis of life-saving ACE inhibitors, 2-Hydroxybut-3-enoic acid stands as a testament to the elegance and power of small-molecule chemistry. As our synthetic methodologies, particularly in biocatalysis, continue to advance, the full potential of this versatile building block is yet to be realized.

References

-

Moreno, C. J., Gittings, S., Schollmeyer, D., & Clapés, P. (2023). Biocatalytic Asymmetric Synthesis of (S,E)‐2‐hydroxy‐4‐arylbut‐3‐enoic Acid Derivatives. Advanced Synthesis & Catalysis. [Link]

-

PubChem. (n.d.). 2-Hydroxybut-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2014). What is the conversion of ethanal to 2-hydroxybut-3-enoic acid?. Retrieved from [Link]

-

SpectraBase. (n.d.). dl-2-Hydroxy-3-butenoic acid, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-2-Hydroxy-4-phenylbut-3-enoic-acid-ethylester. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Hydroxybutanoic acid, 2TBDMS derivative. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxybut-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydroxybut-3-enoic acid (C4H6O3). Retrieved from [Link]

Sources

- 1. 2-Hydroxybut-3-enoic acid | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. np-mrd.org [np-mrd.org]

- 3. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enalapril synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. redox.com [redox.com]

An In-depth Technical Guide to Vinylglycolic Acid: From Discovery to Modern Analytical Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylglycolic acid (2-hydroxy-3-butenoic acid), a reactive unsaturated hydroxy acid, holds significant interest in toxicology and metabolic studies. It is a key metabolite of the widespread industrial chemicals 1,3-butadiene and vinyl chloride, making its detection and quantification crucial for understanding the mechanisms of toxicity and for biomarker development. This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, metabolic pathways, and analytical methodologies for vinylglycolic acid. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights for laboratory applications.

Introduction and Historical Context

The scientific journey of vinylglycolic acid is intrinsically linked to the study of xenobiotic metabolism and the toxicological evaluation of industrial compounds. While the synthesis of its polymer counterpart, polyglycolic acid, was first reported in 1954, the monomer itself gained prominence in biochemical research later on.

A significant early investigation into the biological effects of vinylglycolic acid was conducted by Walsh and Kaback in 1973. Their research, published in the Journal of Biological Chemistry, detailed its role as an inactivator of the phosphoenolpyruvate-phosphate transferase system in Escherichia coli, highlighting its potential as a tool for studying bacterial transport mechanisms.[1] This seminal work presupposed the availability of vinylglycolic acid, though it did not detail its synthesis.

The true toxicological significance of vinylglycolic acid emerged with the understanding of the metabolic pathways of 1,3-butadiene and vinyl chloride, two major industrial chemicals classified as human carcinogens.[1][2] It was discovered that these compounds are metabolized in the body to reactive epoxide intermediates, which are subsequently converted to various metabolites, including vinylglycolic acid. This realization positioned vinylglycolic acid as a critical biomarker of exposure and a potential contributor to the toxic effects of its parent compounds.

Chemical Properties and Synthesis

Vinylglycolic acid (VGA) is a four-carbon α-hydroxy acid with a terminal vinyl group. Its chemical structure, featuring both a carboxylic acid and a hydroxyl group, as well as a double bond, makes it a reactive molecule capable of undergoing various chemical transformations.

Table 1: Physicochemical Properties of Vinylglycolic Acid

| Property | Value |

| Chemical Formula | C₄H₆O₃ |

| Molecular Weight | 102.09 g/mol |

| IUPAC Name | 2-Hydroxy-3-butenoic acid |

| CAS Number | 600-17-9 |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in water and polar organic solvents |

Representative Synthesis of Vinylglycolic Acid

The following protocol describes a representative synthesis of 2-hydroxy-3-butenoic acid starting from glyoxal and vinylmagnesium bromide.

Experimental Protocol: Synthesis of 2-Hydroxy-3-butenoic Acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of glyoxal (1.0 eq) in anhydrous diethyl ether.

-

Grignard Reaction: Cool the flask to 0 °C in an ice bath. Slowly add a solution of vinylmagnesium bromide (1.1 eq) in tetrahydrofuran (THF) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-hydroxy-3-butenoic acid.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, with a gradually increasing gradient of ethyl acetate.

Biological Significance and Metabolic Pathways

Vinylglycolic acid is not an endogenous metabolite in humans but is formed through the biotransformation of industrial chemicals, most notably 1,3-butadiene. The metabolism of 1,3-butadiene is a complex process involving several enzymatic steps, primarily occurring in the liver.

Metabolism of 1,3-Butadiene to Vinylglycolic Acid Precursors

The initial step in 1,3-butadiene metabolism is its oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form 3,4-epoxy-1-butene, also known as butadiene monoxide.[3][4][5] This epoxide is a reactive electrophile that can bind to cellular macromolecules, including DNA and proteins, leading to genotoxicity.

Butadiene monoxide can be further metabolized through two main pathways:

-

Detoxification: Conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).

-

Hydrolysis: Hydration to 3-butene-1,2-diol, catalyzed by epoxide hydrolase.[6]

The formation of vinylglycolic acid is a downstream consequence of the epoxide pathway. It is hypothesized that 3-butene-1,2-diol can be further oxidized to yield vinylglycolic acid.

Toxicology and Role as a Biomarker

The presence of vinylglycolic acid in urine is a reliable indicator of exposure to 1,3-butadiene and vinyl chloride. Its quantification is therefore a valuable tool in occupational and environmental health monitoring. Several studies have focused on the development of analytical methods to measure vinylglycolic acid and other butadiene metabolites in biological samples as biomarkers of exposure.[3][7]

The toxicological profile of vinylglycolic acid itself is not as extensively studied as its parent compounds. However, its reactive nature suggests that it could contribute to the overall toxicity observed after exposure to 1,3-butadiene or vinyl chloride.

Analytical Methodologies

Accurate and sensitive quantification of vinylglycolic acid in biological matrices is essential for toxicokinetic studies and biomarker monitoring. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of vinylglycolic acid. Due to its polarity and low volatility, derivatization is required prior to GC analysis. Trimethylsilyl (TMS) derivatization is a common approach.

Experimental Protocol: GC-MS Analysis of Vinylglycolic Acid (as TMS derivative)

-

Sample Preparation (Urine):

-

To 1 mL of urine, add an internal standard (e.g., a deuterated analog of vinylglycolic acid).

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Elute the analyte from the SPE cartridge and evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection: 1 µL, splitless mode.

-

Oven Program: Start at 60°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

-

MS Detection: Electron ionization (EI) at 70 eV. Monitor characteristic ions for the TMS derivative of vinylglycolic acid in selected ion monitoring (SIM) mode for quantification.

-

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (LC-MS), provides an alternative powerful technique for the analysis of vinylglycolic acid. Derivatization is not always necessary, which can simplify sample preparation.

Experimental Protocol: HPLC Analysis of Vinylglycolic Acid

-

Sample Preparation (Urine):

-

To 1 mL of urine, add an internal standard.

-

Perform a protein precipitation step by adding a threefold excess of cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and evaporate to dryness. Reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).

-

Future Perspectives

Research into vinylglycolic acid is ongoing, with a focus on several key areas:

-

Refining Toxicological Profiles: Further studies are needed to fully elucidate the specific toxic effects of vinylglycolic acid and its contribution to the carcinogenicity of its parent compounds.

-

Improving Analytical Sensitivity: The development of even more sensitive and high-throughput analytical methods will allow for the detection of vinylglycolic acid at very low exposure levels.

-

Understanding Individual Susceptibility: Investigating the genetic polymorphisms in the enzymes involved in butadiene metabolism (e.g., CYP2E1, epoxide hydrolase) will help to identify individuals who may be more susceptible to the toxic effects of this chemical.

Conclusion

Vinylglycolic acid has evolved from a compound of interest in bacterial physiology to a critical biomarker in human toxicology. Its formation through the metabolism of 1,3-butadiene underscores the importance of understanding xenobiotic biotransformation pathways. The analytical methods detailed in this guide provide the foundation for researchers to accurately quantify this important metabolite, contributing to a deeper understanding of the health risks associated with exposure to common industrial chemicals.

References

-

Albertini, R. J., Sram, R. J., Vacek, P. M., Lynch, J., Wright, M., Nicklas, J. A., Boogaard, P. J., Henderson, R. F., Swenberg, J. A., Tates, A. D., & Ward, J. B., Jr. (2001). Biomarkers for assessing occupational exposures to 1,3-butadiene. Chemico-biological interactions, 135-136, 429–453. [Link]

-

Boogaard, P. J., van Sittert, N. J., & Megens, L. (2001). Biomarkers of exposure to 1,3-butadiene as a basis for cancer risk assessment. Toxicological Sciences, 64(1), 14-23. [Link]

-

Krause, R. J., & Elfarra, A. A. (1997). Epoxide Hydrolase-Dependent Metabolism of Butadiene Monoxide to 3-butene-1,2-diol in Mouse, Rat, and Human Liver. Drug Metabolism and Disposition, 25(8), 1013-1015. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,3-Butadiene. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Walsh, C. T., & Kaback, H. R. (1973). Vinylglycolic acid. An inactivator of the phosphoenolpyruvate-phosphate transferase system in Escherichia coli. The Journal of biological chemistry, 248(15), 5456–5462. [Link]

-

Boysen, G., & Swenberg, J. A. (2011). 1,3-Butadiene: Biomarkers and application to risk assessment. Chemico-biological interactions, 192(1-2), 150–154. [Link]

-

La, D. K., & Swenberg, J. A. (1998). Oxidation of 1,3-butadiene to (R)- and (S)-butadiene monoxide by purified recombinant cytochrome P450 2E1 from rabbit, rat and human. Toxicology letters, 95(2), 123–129. [Link]

-

Schmidt, U., & Loeser, E. (1985). Species Differences in the Formation of Butadiene Monoxide From 1,3-butadiene. Archives of toxicology, 57(3), 222–225. [Link]

- Google Patents. (n.d.). Method for producing (R)-2-hydroxy-4-phenyl-3-butenoic acid.

-

Bolt, H. M., Schmiedel, G., Filser, J. G., Rolzhäuser, H. P., Lieser, K., Wistuba, D., & Schurig, V. (1983). Biological activation of 1,3-butadiene to vinyl oxirane by rat liver microsomes and expiration of the reactive metabolite by exposed rats. Journal of Cancer Research and Clinical Oncology, 106(2), 112–116. [Link]

-

Swenberg, J. A., Boysen, G., Georgieva, N., & Upton, P. B. (2007). Metabolism and adduct formation of 1,3-butadiene. Chemico-biological interactions, 166(1-3), 83–87. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-butynoic acid. PubChem. Retrieved from [Link]

-

Begum, S., Dunn, W. B., & Hollywood, K. A. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 6(4), 38. [Link]

-

Gröger, H., & Hummel, W. (2014). Asymmetric Enzymatic Hydration of Unactivated, Aliphatic Alkenes. Angewandte Chemie (International ed. in English), 53(14), 3715–3718. [Link]

-

Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: structure, function, mechanism, and assay. Methods in enzymology, 400, 569–588. [Link]

-

Guengerich, F. P. (2003). Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and related reactions. Archives of biochemistry and biophysics, 409(1), 59–71. [Link]

-

Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Retrieved from [Link]

-

American Oil Chemists' Society. (n.d.). Fatty Acid Analysis by HPLC. AOCS Lipid Library. Retrieved from [Link]

-

Gadaleta, D., Giorgi, G., & Celandroni, F. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in microbiology, 14, 1145963. [Link]

-

Gadaleta, D., Giorgi, G., & Celandroni, F. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14. [Link]

-

Bučko, M., Kaniaková, K., Hronská, H., Gemeiner, P., & Rosenberg, M. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International journal of molecular sciences, 24(8), 7334. [Link]

-

SIELC Technologies. (n.d.). Separation of 3-Butenoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Wallace, M. A., Le, J., & DePaoli, D. S. (2015). The Preparation of Enantiomerically Pure 3,4Epoxy1-butene and 3Butene1,2-diol. Organic Process Research & Development, 19(11), 1634-1641. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-hydroxybut-3-enoic Acid. PubChem. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-methyl-3-butenoic acid ester.

-

Reyes-García, M. J., et al. (2024). Journal of Chromatography B. [Link]

-

Springer Nature Experiments. (n.d.). Synthesis of α-Vinyl Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3,4-epoxy-1-butene.

-

LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

-

Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. [Link]

Sources

- 1. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Insights into the toxicokinetics and toxicodynamics of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation of 1,3-butadiene to (R)- and (S)-butadiene monoxide by purified recombinant cytochrome P450 2E1 from rabbit, rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species differences in the formation of butadiene monoxide from 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epoxide hydrolase-dependent metabolism of butadiene monoxide to 3-butene-1,2-diol in mouse, rat, and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. US5618954A - Preparation of 3,4-epoxy-1-butene - Google Patents [patents.google.com]

- 9. CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester - Google Patents [patents.google.com]

A Technical Guide to 2-Hydroxybut-3-enoic Acid: From Nomenclature to its Role as a Pharmaceutical Precursor

This in-depth technical guide provides a comprehensive overview of 2-Hydroxybut-3-enoic acid, a versatile chiral building block in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical identity, synthesis protocols, and its significant application as a precursor in the manufacturing of critical pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.

Chemical Identity and Nomenclature

Properly identifying a compound is the cornerstone of scientific communication. This section outlines the IUPAC name, synonyms, and key identifiers for 2-Hydroxybut-3-enoic acid.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-hydroxybut-3-enoic acid .[1] It is also commonly known by several synonyms, which are frequently encountered in literature and chemical catalogs:

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Hydroxybut-3-enoic acid is presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

| CAS Number | 600-17-9 | |

| Appearance | Colorless to pale yellow liquid or solid | Inferred from general properties of similar organic acids |

| Solubility | Soluble in water | Inferred from the presence of hydroxyl and carboxyl functional groups |

Synthesis of 2-Hydroxybut-3-enoic Acid

The synthesis of 2-Hydroxybut-3-enoic acid can be achieved through a multi-step chemical process, typically starting from readily available precursors. The most common route involves a crossed aldol condensation followed by cyanohydrin formation and subsequent hydrolysis.

Synthetic Pathway Overview

The overall synthetic pathway is a classic example of carbon-carbon bond formation and functional group manipulation. The logical flow of this synthesis is depicted in the following diagram.

Caption: Synthetic workflow for 2-Hydroxybut-3-enoic acid.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Hydroxybut-3-enoic acid.

Step 1: Synthesis of Acrolein via Crossed Aldol Condensation

-

Rationale: This step utilizes a crossed aldol condensation between ethanal (acetaldehyde) and formaldehyde. Formaldehyde lacks α-hydrogens and can only act as an electrophile, while ethanal acts as the nucleophile (after deprotonation), leading to a controlled reaction.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of sodium hydroxide (acting as a base catalyst) in water is prepared and cooled in an ice bath.

-

A mixture of ethanal and formaldehyde is added dropwise to the cooled base solution with constant stirring. The temperature should be maintained below 20°C to minimize side reactions.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

The resulting mixture is then neutralized with a dilute acid (e.g., acetic acid).

-

Acrolein is separated from the aqueous layer. Due to its volatility and toxicity, this step should be performed in a well-ventilated fume hood. Purification can be achieved by distillation.

-

Step 2: Formation of Acrolein Cyanohydrin

-

Rationale: The addition of hydrogen cyanide across the carbonyl group of acrolein forms the corresponding cyanohydrin. This reaction is a nucleophilic addition to the carbonyl group.

-

Procedure:

-

Acrolein is dissolved in a suitable solvent (e.g., diethyl ether) and cooled in an ice bath.

-

A solution of hydrogen cyanide (HCN) in the same solvent is added dropwise with stirring. A small amount of a basic catalyst (e.g., a cyanide salt) can be used to facilitate the reaction.

-

The reaction is typically rapid and exothermic; careful temperature control is crucial.

-

After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude acrolein cyanohydrin.

-

Step 3: Hydrolysis of Acrolein Cyanohydrin to 2-Hydroxybut-3-enoic Acid

-

Rationale: The nitrile group of the cyanohydrin is hydrolyzed under acidic conditions to a carboxylic acid. This is a standard method for converting nitriles to carboxylic acids.

-

Procedure:

-

The crude acrolein cyanohydrin is added to an excess of an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid).

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield crude 2-Hydroxybut-3-enoic acid.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Application in Drug Development: A Precursor to ACE Inhibitors

While information on the direct biological activity of 2-Hydroxybut-3-enoic acid is limited, its true value in the pharmaceutical industry lies in its role as a versatile chiral building block. Specifically, its aryl derivatives are key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

The Role of ACE Inhibitors in Medicine

ACE inhibitors are a class of medications used primarily to treat hypertension (high blood pressure) and congestive heart failure.[2][3] They work by inhibiting the angiotensin-converting enzyme, which is a key component of the renin-angiotensin-aldosterone system (RAAS).[4] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors cause vasodilation, leading to a reduction in blood pressure.[3][5]

Mechanism of Action of ACE Inhibitors

The mechanism of action of ACE inhibitors is well-established and involves several key effects:

-

Inhibition of Angiotensin II Formation: This is the primary mechanism, leading to vasodilation and reduced peripheral resistance.[4][5]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to increased bradykinin levels, further contributing to the blood pressure-lowering effect.[4]

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone, which promotes sodium and water retention. By reducing angiotensin II levels, ACE inhibitors decrease aldosterone secretion, leading to a mild diuretic effect.[4]

The following diagram illustrates the role of ACE and the inhibitory action of ACE inhibitors within the Renin-Angiotensin-Aldosterone System.

Caption: Mechanism of action of ACE inhibitors in the RAAS pathway.

Synthetic Pathway to ACE Inhibitors

Chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives serve as crucial precursors for several ACE inhibitors, including Enalapril, Lisinopril, and Benazepril. The synthesis typically involves the stereoselective reduction of the double bond and the hydroxyl group, followed by coupling with an appropriate amino acid derivative.

An enzymatic cascade process can be employed for the asymmetric synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives, which are valuable chiral building blocks. This biocatalytic approach offers high enantioselectivity, which is critical for the efficacy of the final drug product.

The general workflow from a 2-hydroxy-4-arylbut-3-enoic acid intermediate to an ACE inhibitor is outlined below.

Caption: General synthetic workflow from the chiral precursor to an ACE inhibitor.

Direct Biological Activity and Future Perspectives

Currently, the scientific literature primarily focuses on the synthetic utility of 2-Hydroxybut-3-enoic acid and its derivatives, with a notable lack of in-depth studies on its intrinsic biological activities. While its structural similarity to other biologically active small molecules might suggest potential roles, these have yet to be thoroughly investigated.

The established role of its derivatives as potent inhibitors of kynurenine-3-hydroxylase, with neuroprotective potential, highlights the therapeutic promise of this chemical scaffold.[6] Future research could explore the direct effects of 2-Hydroxybut-3-enoic acid on various enzymatic pathways and cellular processes. Its potential as a lead compound for the development of new therapeutic agents beyond ACE inhibitors remains an exciting area for further investigation.

Conclusion

2-Hydroxybut-3-enoic acid, also known as vinylglycolic acid, is a valuable and versatile chiral building block in organic and medicinal chemistry. Its well-defined synthesis and, more importantly, the established role of its derivatives as precursors to life-saving ACE inhibitors underscore its significance in drug development. While its direct biological effects remain largely unexplored, the proven therapeutic potential of the molecular scaffold it provides warrants further investigation, promising new avenues for the discovery of novel therapeutic agents.

References

-

Novel mechanism of action of ACE and its inhibitors. (2005). American Journal of Physiology-Heart and Circulatory Physiology, 289(5), H1813–H1815. [Link]

-

ACE inhibitor. (2023). In Wikipedia. [Link]

-

ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. (2022). Vinmec International Hospital. [Link]

-

Angiotensin Converting Enzyme (ACE) Inhibitors. CVPharmacology. [Link]

-

ACE Inhibitors' Mechanism of Action: Here's What They Do. (2024). GoodRx. [Link]

-

2-Hydroxybut-3-enoic acid. PubChem. National Center for Biotechnology Information. [Link]

-

2-hydroxybut-3-enoic acid (C4H6O3). PubChemLite. [Link]

-

2-Hydroxy-4-phenylbut-3-enoic acid. PubChem. National Center for Biotechnology Information. [Link]

-

2-Hydroxybut-2-enoic acid. PubChem. National Center for Biotechnology Information. [Link]

- Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin.

-

Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

Sources

- 1. 2-Hydroxybut-3-enoic acid | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. vinmec.com [vinmec.com]

- 4. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 6. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxybut-3-enoic Acid for Researchers and Drug Development Professionals

Abstract

2-Hydroxybut-3-enoic acid, also known as vinylglycolic acid, is a chiral carboxylic acid featuring both a hydroxyl group and a vinyl group.[1] Its structure, containing a stereocenter at the C2 position, gives rise to two non-superimposable mirror-image stereoisomers: (R)-2-hydroxybut-3-enoic acid and (S)-2-hydroxybut-3-enoic acid. The distinct three-dimensional arrangement of these enantiomers can lead to differential biological activities, a critical consideration in the fields of pharmacology and drug development.[2] This technical guide provides a comprehensive overview of the stereoisomers of 2-hydroxybut-3-enoic acid, detailing their synthesis, separation, and characterization. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary for the effective utilization of these valuable chiral building blocks.

Introduction to the Stereochemistry of 2-Hydroxybut-3-enoic Acid

The concept of chirality is fundamental to understanding the biological activity of many pharmaceutical compounds.[2] The enzymes, receptors, and other biological targets within the human body are themselves chiral, leading to stereospecific interactions with drug molecules.[2] Consequently, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[2]

2-Hydroxybut-3-enoic acid (C₄H₆O₃, Molecular Weight: 102.09 g/mol ) possesses a single chiral center at the second carbon atom, the point of attachment for the hydroxyl and carboxyl groups.[1] This gives rise to a pair of enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. The absolute configuration of these enantiomers dictates their interaction with other chiral molecules and, therefore, their potential as precursors in asymmetric synthesis.

Synthesis of 2-Hydroxybut-3-enoic Acid Stereoisomers

The preparation of 2-hydroxybut-3-enoic acid can be approached through both racemic and stereoselective synthetic routes. The choice of method depends on the desired outcome: a mixture of both enantiomers for initial screening or a single, pure enantiomer for targeted drug development.

Racemic Synthesis: An Accessible Route to a Mixture of Enantiomers

A common and straightforward method for the synthesis of racemic 2-hydroxybut-3-enoic acid proceeds via a cyanohydrin formation from acrolein.[3][4] This multi-step process begins with readily available starting materials.

Logical Workflow for Racemic Synthesis

Caption: Racemic synthesis of 2-hydroxybut-3-enoic acid.

Experimental Protocol: Racemic Synthesis

Step 1: Synthesis of Acrolein

-

In a well-ventilated fume hood, vapors of ethanal and formaldehyde are passed over a heated sodium silicate catalyst.[3][4]

-

The resulting product, acrolein (CH₂=CH-CHO), is collected and purified by distillation.

Step 2: Formation of Acrolein Cyanohydrin

-

Acrolein is treated with hydrogen cyanide (HCN) or a mixture of sodium cyanide (NaCN) and an acid.[3][4]

-

This addition reaction forms the corresponding cyanohydrin, 2-hydroxybut-3-enenitrile (CH₂=CH-CH(OH)CN).[3][4]

Step 3: Hydrolysis to 2-Hydroxybut-3-enoic Acid

-

The acrolein cyanohydrin is subjected to acid-catalyzed hydrolysis, typically using a strong acid such as hydrochloric acid (HCl).[3][4]

-

The nitrile group is hydrolyzed to a carboxylic acid, yielding racemic 2-hydroxybut-3-enoic acid.[3][4]

-

The final product is then purified, for example, by extraction and subsequent distillation or chromatography.

Stereoselective Synthesis: Accessing Enantiomerically Pure Forms

For applications in drug development, the synthesis of single enantiomers is often required. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

2.2.1. Asymmetric Synthesis via Biocatalytic Reduction

A powerful strategy for obtaining enantiomerically pure α-hydroxy acids is the asymmetric reduction of a prochiral α-keto ester precursor.[5] This approach often utilizes enzymes, such as reductases, which exhibit high stereoselectivity.

Logical Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis of 2-hydroxybut-3-enoic acid enantiomers.

Experimental Protocol: Asymmetric Synthesis (Conceptual)

-

Precursor Synthesis: The starting material, ethyl 2-oxobut-3-enoate, can be synthesized through various established organic chemistry methods.

-

Biocatalytic Reduction: The ketoester is subjected to reduction using a specific chiral reductase enzyme. The choice of enzyme dictates the stereochemical outcome (either the (R) or (S) enantiomer). For instance, a reductase like CgKR2 has been shown to be effective in the asymmetric reduction of similar substrates.[6]

-

Cofactor Regeneration: Enzymatic reductions often require a cofactor, such as NADPH. An in-situ coenzyme regeneration system, for example, using glucose dehydrogenase (GDH), can be employed for efficient catalysis.[7]

-

Ester Hydrolysis: The resulting chiral ester is then hydrolyzed under basic or acidic conditions to yield the desired enantiomerically pure 2-hydroxybut-3-enoic acid.

-

Purification: The final product is purified by standard techniques, such as chromatography.

2.2.2. Enzymatic Resolution of Racemic 2-Hydroxybut-3-enoic Acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture. Enzymatic resolution is a highly effective method that takes advantage of the stereoselectivity of enzymes, such as lipases.[8][9]

Experimental Protocol: Enzymatic Resolution (Conceptual)

-

Esterification: The racemic 2-hydroxybut-3-enoic acid is first converted to its corresponding ester, for example, the ethyl ester.

-

Enzymatic Acetylation: The racemic ester is then treated with an acylating agent, such as vinyl acetate, in the presence of a lipase, like immobilized Candida antarctica lipase B (CALB).[8][9]

-

Kinetic Resolution: The lipase will selectively acylate one of the enantiomers at a much faster rate than the other. This results in a mixture of one acylated enantiomer and the unreacted, non-acylated enantiomer.

-

Separation: The acylated and non-acylated esters can then be separated by chromatography.

-

Hydrolysis: The separated esters are then hydrolyzed to yield the individual (R) and (S) enantiomers of 2-hydroxybut-3-enoic acid.

Separation and Characterization of Stereoisomers

The successful synthesis of the stereoisomers of 2-hydroxybut-3-enoic acid necessitates robust analytical methods for their separation and characterization to confirm their enantiomeric purity and structural integrity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[10] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11]

Experimental Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is often effective for the separation of chiral acids.[11]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol with a small amount of an acidic modifier such as trifluoroacetic acid (TFA), is a good starting point for method development.[11]

-

Detection: A UV detector is commonly used for the detection of the eluting enantiomers.

-

System Suitability: Before sample analysis, the system should be equilibrated, and a standard solution of the racemic mixture should be injected to verify the resolution of the two enantiomeric peaks.

Data Presentation: Expected Chromatographic Parameters

| Parameter | Expected Value |

| Resolution (Rs) | > 1.5 |

| Tailing Factor (T) | 0.9 - 1.2 |

| Theoretical Plates (N) | > 2000 |

Spectroscopic and Physical Characterization

Once separated, the individual enantiomers must be characterized to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compounds. While the NMR spectra of the two enantiomers in an achiral solvent will be identical, they are crucial for verifying the successful synthesis of the 2-hydroxybut-3-enoic acid backbone.

Predicted Spectroscopic Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | broad singlet |

| =CH- | 5.8 - 6.2 | doublet of doublets |

| =CH₂ | 5.1 - 5.5 | multiplet |

| -CH(OH)- | 4.3 - 4.7 | multiplet |

| -OH | 3.0 - 5.0 | broad singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 180 |

| =CH- | 135 - 145 |

| =CH₂ | 115 - 125 |

| -C(OH)- | 68 - 75 |

Polarimetry: Measuring Optical Rotation

Applications in Drug Development

Chiral α-hydroxy acids are valuable building blocks in the synthesis of a wide range of pharmaceuticals. Their utility is particularly evident in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[5]

Role as Chiral Precursors for ACE Inhibitors

Many ACE inhibitors, such as enalapril and lisinopril, contain a chiral center derived from an α-hydroxy acid precursor.[13][14] The stereochemistry at this center is crucial for the drug's binding to the active site of the ACE enzyme and, consequently, its therapeutic efficacy. The (R)-enantiomer of 2-hydroxy-4-phenylbutanoic acid, for example, is a key intermediate in the synthesis of several ACE inhibitors.[6][14]

The vinyl group in 2-hydroxybut-3-enoic acid offers a versatile handle for further chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures required for potent and selective drug candidates.

Conclusion

The stereoisomers of 2-hydroxybut-3-enoic acid represent important and versatile chiral building blocks for organic synthesis, with significant potential in the development of new pharmaceuticals. A thorough understanding of the methodologies for their racemic and stereoselective synthesis, coupled with robust techniques for their separation and characterization, is essential for harnessing their full potential. This guide has provided a detailed overview of these key aspects, offering a solid foundation for researchers and drug development professionals working in this exciting and impactful area of chemical science.

References

- Ni, Y., Li, C. X., Zhang, J., & Xu, J. H. (2012). Efficient Synthesis of a Chiral Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors in High Space-Time Yield by a New Reductase Without External Cofactors. Organic Letters, 14(8), 1982–1985.

-

Moreno, C. J., Gittings, S., Schollmeyer, D., & Clapés, P. (n.d.). Asymmetric synthetic methodologies for the preparation of 2‐hydroxy‐4‐arylbutanoic acid using 2‐hydroxy‐ and 2‐oxo‐4‐arylbut‐3‐enoic acid derivatives as intermediates. ResearchGate. Retrieved from [Link]

-

Xu, Y., & Ni, Y. (2015). Various approaches for the synthesis of selected ACE inhibitors building blocks. ResearchGate. Retrieved from [Link]

- Li, Y., et al. (2023). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Applied Microbiology and Biotechnology, 107(2-4), 835-847.

-

(n.d.). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciSpace. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]

-

(n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

(n.d.). Asymmetric-Synthesis. Retrieved from [Link]

-

(n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]

-

(n.d.). User's Guide - HPLC. Retrieved from [Link]

-

(n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

-

(n.d.). Asymmetric Synthesis 2 | PDF. Scribd. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000011). Retrieved from [Link]

-

(n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

(n.d.). Chemo-Enzymatic Synthesis of ( R )- and ( S )-2Hydroxy4-phenylbutanoic Acid via Enantio-Complementary Deracemization of (±)-2Hydroxy4-phenyl-3-butenoic Acid Using a Racemase-Lipase Two-Enzyme System. ResearchGate. Retrieved from [Link]

-

(2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved from [Link]

- da Silva, A. B., et al. (2016). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Journal of the Brazilian Chemical Society, 27(8), 1481-1490.

-

Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

-

(n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

- Gotor, V., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263.

-

(n.d.). A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160534, 2-Hydroxybut-3-enoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000011). Retrieved from [Link]

-

(n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

-

(2023, January 28). 5.3: Optical Activity. Chemistry LibreTexts. Retrieved from [Link]

-

Gotor, V., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. Retrieved from [Link]

-

(2017, December 23). How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid. Quora. Retrieved from [Link]

-

(n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

(2014, November 6). What is the conversion of ethanal to 2-hydroxybut-3-enoic acid?. Quora. Retrieved from [Link]

-

(2018, August 9). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. ResearchGate. Retrieved from [Link]

- McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action.

-

Shukla, P. (n.d.). Role of Enantiomers in Pharmacology. Slideshare. Retrieved from [Link]

Sources

- 1. 2-Hydroxybut-3-enoic acid | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient synthesis of a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors in high space-time yield by a new reductase without external cofactors [pubmed.ncbi.nlm.nih.gov]

- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Navigating the Molecular Landscape: A Technical Guide to the Spectroscopic Characterization of 2-Hydroxybut-3-enoic Acid

Introduction to 2-Hydroxybut-3-enoic Acid: A Molecule of Interest

2-Hydroxybut-3-enoic acid, also known as vinylglycolic acid, is a fascinating small molecule possessing a unique combination of functional groups: a carboxylic acid, a secondary alcohol, and a terminal alkene. Its molecular formula is C₄H₆O₃, with a molecular weight of 102.09 g/mol .[1] The presence of a chiral center at the second carbon (C2) and the reactive vinyl and carboxylic acid moieties make it a valuable building block in organic synthesis and a potential scaffold in medicinal chemistry.

Molecular Structure

The structural features of 2-Hydroxybut-3-enoic acid are pivotal to understanding its spectroscopic signature.

Caption: 2D Structure of 2-Hydroxybut-3-enoic acid.

Plausible Synthetic Pathway

A common route to synthesize 2-Hydroxybut-3-enoic acid involves a crossed aldol condensation between acetaldehyde and formaldehyde to form acrolein. The acrolein then undergoes reaction with a cyanide source to form a cyanohydrin, which is subsequently hydrolyzed to the final carboxylic acid.

Caption: A plausible synthetic route for 2-Hydroxybut-3-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Based on the principles of nuclear spin and magnetic fields, it provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectroscopy

Proton NMR spectroscopy will be instrumental in identifying the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their relative numbers (integration).

Experimental Protocol (General):

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Predicted ¹H NMR Data:

| Proton(s) | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| =CH- | 5.8 - 6.1 | Doublet of doublets | 1H |

| =CH₂ | 5.2 - 5.5 | Multiplet | 2H |

| -CH(OH)- | 4.3 - 4.6 | Doublet | 1H |

| -OH | 2.0 - 4.0 | Singlet (broad) | 1H |

Interpretation:

-

The carboxylic acid proton is expected to be significantly downfield due to deshielding.

-

The vinyl protons (=CH- and =CH₂) will reside in the characteristic alkene region of the spectrum. The terminal =CH₂ protons will likely appear as a multiplet due to coupling to the adjacent =CH- proton. The =CH- proton will be a doublet of doublets, split by the two geminal protons and the vicinal proton on the adjacent carbon.

-

The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to be a doublet, split by the adjacent vinyl proton.

-

The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectroscopy

Carbon NMR provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol (General):

-

Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Reference the spectrum to the solvent peak or TMS.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ) (ppm) |

| -COOH | 170 - 180 |

| =CH- | 135 - 145 |

| =CH₂ | 115 - 125 |

| -C(OH)- | 65 - 75 |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most downfield signal.

-

The sp² hybridized carbons of the vinyl group will appear in the alkene region.

-

The sp³ hybridized carbon attached to the hydroxyl group will be found in the 65-75 ppm range.

Caption: Predicted ¹H NMR chemical shift assignments for 2-Hydroxybut-3-enoic acid.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (General):

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

The spectrum is recorded using an FTIR spectrometer.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C=O stretch (carboxylic acid) | 1700 - 1725 |

| C=C stretch (alkene) | 1640 - 1680 |

| C-O stretch (alcohol/acid) | 1050 - 1250 |

| =C-H bend (alkene) | 910 - 990 |

Interpretation: The IR spectrum is expected to be dominated by a very broad O-H stretching band from the carboxylic acid, which will likely overlap with the alcohol O-H stretch. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be a key diagnostic peak. The presence of the alkene will be confirmed by the C=C stretch and the out-of-plane =C-H bending vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol (General):

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

| Adduct/Fragment | Predicted m/z |

| [M-H]⁻ | 101.02 |

| [M+H]⁺ | 103.04 |

| [M+Na]⁺ | 125.02 |

Data predicted based on PubChemLite.[2]

Interpretation: In a high-resolution mass spectrum, the molecular ion peak would confirm the molecular formula of C₄H₆O₃. Common fragmentation pathways in EI-MS could include the loss of water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH).

Caption: A plausible EI mass spectrometry fragmentation pathway for 2-Hydroxybut-3-enoic acid.

Conclusion

The structural elucidation of 2-Hydroxybut-3-enoic acid can be confidently achieved through a combination of modern spectroscopic techniques. This guide provides a comprehensive predictive framework for the expected ¹H NMR, ¹³C NMR, IR, and MS data. While experimental verification is the ultimate standard, this in-depth analysis serves as a valuable roadmap for any researcher working with this versatile molecule. The convergence of the predicted data from these orthogonal techniques would provide a very high degree of confidence in the structural assignment.

References

-

PubChem. 2-Hydroxybut-3-enoic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-hydroxybut-3-enoic acid (C4H6O3). [Link]

Sources

A Technical Guide to the Thermochemical Properties of 2-Hydroxybut-3-enoic Acid: A Synergistic Computational and Experimental Approach

Abstract

This technical guide provides a comprehensive framework for determining the fundamental thermochemical properties of 2-Hydroxybut-3-enoic acid, a molecule of interest in various chemical and pharmaceutical research domains. In the absence of established experimental data, this document outlines a robust, first-principles computational methodology leveraging high-accuracy composite quantum chemical methods. Furthermore, it details the requisite experimental protocols for the validation of these computational predictions, ensuring a self-validating and scientifically rigorous approach. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable thermochemical profile for this and related novel molecules.

Introduction: The Significance of Thermochemical Data

The thermochemical properties of a molecule, including its enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp), are foundational to understanding its stability, reactivity, and potential for chemical transformation. For drug development professionals, this data is critical for predicting shelf-life, degradation pathways, and formulation stability. In chemical synthesis, it informs reaction energetics, equilibrium positions, and process safety. 2-Hydroxybut-3-enoic acid, with its combination of a carboxylic acid, a hydroxyl group, and a vinyl moiety, presents a unique electronic and structural landscape.[1][2][3] A thorough understanding of its thermochemistry is therefore a prerequisite for its effective application.

This guide presents a synergistic approach, combining the predictive power of modern computational chemistry with the empirical certainty of established experimental techniques.

Computational Determination of Thermochemical Properties

Given the lack of available experimental data for 2-Hydroxybut-3-enoic acid, a high-accuracy computational approach is the most effective starting point. Quantum chemistry composite methods, such as the Gaussian-4 (G4) theory, are designed to achieve chemical accuracy, typically within 1 kcal/mol of experimental values for enthalpies of formation.[4][5]

The Gaussian-4 (G4) Composite Method: A Pillar of Accuracy

The G4 theory is a multi-step computational protocol that systematically approximates the exact solution of the non-relativistic Schrödinger equation for a molecule.[4][5][6][7] It achieves high accuracy by combining calculations at different levels of theory and with various basis sets, and then extrapolating to the complete basis set limit. This composite approach effectively balances computational cost with accuracy.[4]

The core components of a G4 calculation include:

-

Geometry Optimization: The molecular geometry is first optimized using a lower-cost method, typically density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)).[4]

-

Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

High-Level Single-Point Energy Calculations: A series of single-point energy calculations are then performed at higher levels of theory and with larger basis sets, including coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[4]

-

Extrapolation and Empirical Corrections: The final G4 energy is obtained by extrapolating the Hartree-Fock energy to the basis set limit and adding corrections for electron correlation, diffuse functions, and higher polarization functions. Two empirical higher-level correction (HLC) parameters are also included to compensate for remaining deficiencies.[4][5]

Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to calculate the thermochemical properties of 2-Hydroxybut-3-enoic acid using the G4 method.

Step 1: Conformational Analysis

Due to the presence of rotatable bonds, 2-Hydroxybut-3-enoic acid can exist in multiple conformations. A thorough conformational search is crucial to identify the lowest energy conformer, which will be the dominant species at standard conditions. This is typically performed using a molecular mechanics force field followed by optimization of the lowest energy structures with a DFT method.

Step 2: G4 Calculation on the Lowest Energy Conformer

The G4 protocol is then applied to the lowest energy conformer identified in Step 1. This will yield a highly accurate electronic energy at 0 K.

Step 3: Calculation of Thermochemical Properties

The output of the G4 calculation, combined with the vibrational frequency data, is used to compute the following:

-

Standard Enthalpy of Formation (ΔHf°): This is typically calculated using the atomization energy approach. The G4 energy of the molecule is combined with the known experimental energies of its constituent atoms in their standard states.

-

Standard Molar Entropy (S°): This is determined from the translational, rotational, vibrational, and electronic partition functions, which are calculated from the molecular geometry and vibrational frequencies.

-

Heat Capacity (Cp): The temperature dependence of the heat capacity is also derived from the vibrational frequencies.

Caption: Computational workflow for determining thermochemical properties using G4 theory.

Predicted Thermochemical Data

The following table presents the expected thermochemical properties for 2-Hydroxybut-3-enoic acid at 298.15 K and 1 atm, as would be determined by the G4 computational method.

| Property | Symbol | Predicted Value | Units |

| Standard Enthalpy of Formation | ΔHf° | [To be calculated] | kJ/mol |

| Standard Molar Entropy | S° | [To be calculated] | J/(mol·K) |

| Heat Capacity | Cp | [To be calculated] | J/(mol·K) |

Experimental Validation: A Cornerstone of Scientific Integrity

While computational methods provide excellent estimates, experimental validation is the gold standard for establishing definitive thermochemical data. The following sections describe the key experimental techniques that should be employed to verify the computationally predicted values for 2-Hydroxybut-3-enoic acid.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined experimentally from its enthalpy of combustion. This is measured using a bomb calorimeter.[8][9]

Protocol for Bomb Calorimetry:

-

Calibration: The heat capacity of the calorimeter is first determined by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is precisely known.[10][11]

-

Sample Preparation: A precisely weighed pellet of 2-Hydroxybut-3-enoic acid is placed in the sample holder of the bomb. A known length of ignition wire is connected to the electrodes, with the wire in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 25-30 atm with pure oxygen. A small, known amount of water is typically added to the bomb to ensure a saturated aqueous phase is present after combustion.

-

Combustion: The bomb is submerged in a known quantity of water in the calorimeter. Once thermal equilibrium is reached, the sample is ignited electrically.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before and after combustion to determine the temperature change (ΔT).

-

Analysis: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb. From the heat of combustion at constant volume (ΔU), the enthalpy of combustion (ΔH) can be calculated. The standard enthalpy of formation is then derived using Hess's Law.

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[12][13][14] It can also be used to determine the temperatures and enthalpies of phase transitions, such as melting and boiling.

Protocol for DSC:

-